molecular formula C19H22N6O3 B6578682 2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one CAS No. 1058236-95-5

2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6578682
CAS No.: 1058236-95-5
M. Wt: 382.4 g/mol
InChI Key: FLVNWSIYVKLIEZ-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.17533859 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-14-3-4-15(16(11-14)27-2)28-12-19(26)24-9-7-23(8-10-24)18-6-5-17-21-20-13-25(17)22-18/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVNWSIYVKLIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , a complex organic molecule, has garnered attention in pharmacological research for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenoxy group linked to a piperazine moiety and a triazole-pyridazine derivative. Its structural complexity suggests multiple points of interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many triazole derivatives are known to inhibit specific enzymes, impacting metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other relevant targets in inflammatory pathways.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing central nervous system activities.

Antimicrobial Activity

Several studies have indicated that triazole derivatives possess significant antimicrobial properties. For example:

  • Antibacterial Effects : Compounds similar to the target molecule have shown broad-spectrum antibacterial activity against various strains, including resistant bacteria. The minimum inhibitory concentration (MIC) values often range from 15.62 µg/mL to 31.25 µg/mL for effective compounds in this class .
  • Antifungal Properties : Triazoles are particularly noted for their antifungal activities, effectively inhibiting the growth of fungi at comparable MIC levels .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. For instance, one derivative showed IC50 values in the low micromolar range against these cell lines .

Neuropharmacological Effects

The piperazine structure suggests potential neuropharmacological effects:

  • Centrally Acting Analgesics : Some derivatives have been evaluated for their analgesic properties using models like the acetic acid-induced writhing test in mice. Results indicated significant pain relief compared to controls .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values as low as 15.62 µg/mL.
SAR Analysis for Antitumor ActivityIdentified key structural features that enhance cytotoxicity in cancer cell lines; compounds showed IC50 values under 10 µM.
Neuropharmacological EvaluationFound significant analgesic effects in animal models; compounds exhibited superior efficacy compared to standard analgesics.

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